Reaction example (glucose derivative):
Glucose + 2 Benzyl Chloride (Base) -> Methyl 2,3-di-O-benzyl-α-D-glucopyranoside + HCl
Specific data on melting point, boiling point, and solubility of Methyl 2,3-di-O-benzylhexopyranoside might not be readily available due to its potential existence as various stereoisomers (depending on the starting hexopyranose) and its use as an intermediate in synthesis.
Methyl 2,3-di-O-benzylhexopyranoside does not have a specific biological function and is not directly involved in biological systems. Its primary purpose is as a protected sugar building block in organic synthesis.
The chemical reactivity of methyl 2,3-di-O-benzylhexopyranoside includes:
The synthesis of methyl 2,3-di-O-benzylhexopyranoside typically involves:
Methyl 2,3-di-O-benzylhexopyranoside finds applications in:
Methyl 2,3-di-O-benzylhexopyranoside shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Methyl α-D-glucopyranoside | Single benzyl protection | Commonly used as a standard glycoside |
Methyl β-D-galactopyranoside | Similar structure but different sugar | Exhibits different biological activities |
Methyl 2-O-benzyl-D-glucopyranoside | One benzyl protection | Different reactivity profile |
Methyl 4-O-benzyl-D-glucopyranoside | Benzyl protection at a different position | Often used in enzyme inhibition studies |
Methyl 2,3-di-O-benzylhexopyranoside stands out due to its dual protection at the 2 and 3 positions, which influences its reactivity and potential applications compared to other similar compounds.